molecular formula C17H19N5O2S B2794753 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1257705-09-1

5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Número de catálogo: B2794753
Número CAS: 1257705-09-1
Peso molecular: 357.4 g/mol
Clave InChI: BYWJAVQGRJEEHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GS-829845 es un metabolito activo principal de Filgotinib, que es un inhibidor de la Janus kinasa 1 (JAK1). Filgotinib se utiliza principalmente para el tratamiento de la artritis reumatoide y la colitis ulcerosa. GS-829845 conserva un perfil de selectividad JAK1 similar, pero es aproximadamente 10 veces menos potente que Filgotinib .

Análisis De Reacciones Químicas

Tipos de reacciones: GS-829845 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su conversión metabólica y actividad farmacológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de GS-829845 incluyen enzimas carboxilesterasas, que facilitan su conversión metabólica de Filgotinib . Las condiciones de reacción generalmente implican un pH y una temperatura fisiológicos, ya que la conversión ocurre dentro del cuerpo humano.

Productos principales formados: El producto principal formado a partir de la conversión metabólica de Filgotinib es GS-829845. Este metabolito conserva la actividad farmacológica del compuesto original, pero con una potencia reducida y una exposición sistémica aumentada .

Aplicaciones Científicas De Investigación

Basic Information

  • Molecular Formula : C17H19N5O2S
  • Molecular Weight : 357.43 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • Color : White to off-white solid
  • pKa : 5.03 (predicted)

Anticancer Activity

Recent studies indicate that compounds similar to 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, research has shown that such compounds can inhibit c-KIT kinase activity, which is crucial in gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations .

Anti-inflammatory Properties

In addition to anticancer effects, there is emerging evidence suggesting that this compound may also possess anti-inflammatory properties. A study demonstrated that related triazole derivatives reduced disease activity in models of inflammatory bowel disease by decreasing neutrophil infiltration and inflammatory markers . This dual action makes it a candidate for treating conditions where inflammation and cancer coexist.

Study on GIST Treatment

A notable case study involved the evaluation of a related compound's efficacy against GISTs. The study highlighted the compound's ability to overcome resistance associated with c-KIT mutations, providing a promising avenue for therapeutic intervention in patients who have developed resistance to standard therapies .

Investigation of Structure–Activity Relationship (SAR)

Another significant investigation focused on the structure–activity relationship of triazole derivatives. This research identified key modifications that enhance the potency and selectivity of these compounds against specific cancer targets. The findings suggest that small changes in the molecular structure can lead to substantial improvements in biological activity .

Table of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1Cyclization[1,2,4]Triazole derivativesFormation of triazole ring
2SubstitutionThiomorpholine derivativesIntroduction of thiomorpholine
3CouplingCoupling agentsFinal product formation

Actividad Biológica

5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS No. 1257705-09-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19N5O2S
  • Molecular Weight : 357.43 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • Form : Solid, white to off-white color

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo-pyridine scaffold is known for its ability to act as a bioisostere for purines and carboxylic acids, which allows it to engage in multiple biological interactions.

Biological Activity Overview

Research indicates that compounds containing the triazolo[1,5-a]pyridine framework exhibit a range of biological activities, including:

  • Antiviral Activity : Studies have shown that related triazolo derivatives can inhibit viral polymerases and disrupt protein-protein interactions essential for viral replication. For instance, derivatives have demonstrated effective inhibition of the PA-PB1 interaction in influenza viruses with IC50 values in the low micromolar range .
  • Anticancer Properties : The compound's structure suggests potential activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The metal-chelating properties of the triazolo ring have also been explored for developing anti-cancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazolo derivatives similar to this compound:

StudyFindings
Study 1 : Antiviral Activity Demonstrated that triazolo derivatives can inhibit the PA-PB1 interaction in influenza viruses with IC50 values ranging from 12 μM to 28 μM.
Study 2 : Anticancer Activity Reported that modifications on the triazolo scaffold lead to compounds with enhanced anticancer activity against various cell lines.
Study 3 : Structure-Activity Relationship (SAR) Identified key structural features that enhance potency against CDK enzymes, indicating potential applications in cancer therapy.

Propiedades

IUPAC Name

5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJAVQGRJEEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257705-09-1
Record name GS-829845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-{-4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide in a manner analogous to Step 2c. The reaction product was taken on to the next step.

Synthesis routes and methods II

Procedure details

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-thiomorpholine-1,1-dioxide (1.1 eq.) was added to a solution of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (4:1). K2CO3 (2 eq.) and PdCl2dppf (0.03 eq.) were added to the solution. The resulting mixture was then heated in an oil bath at 90° C. for 16 h under N2. Water was added and the solution was extracted with ethyl acetate. The organic layers were dried over anhydrous MgSO4 and evaporated in vacuo. The final compound was obtained after purification by flash chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of (4-bromomethylphenyl)boronic acid (2.00 g, 9.31 mmol), thiomorpholine 1,1-dioxide (1.50 g, 11.1 mmol) and potassium carbonate (2.60 g, 18.8 mmol) in acetone (25 mL, 340 mmol) was heated at 40° C. for 18 hours then cooled to room temperature. The volatiles were evaporated and the residue was suspended in saturated aqueous ammonium chloride (100 mL). The aqueous was decanted from the waxy solid and the solid was dissolved in methanol (50 mL), filtered to remove insoluble salts and evaporated. 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide was isolated as a tan foam. The crude material was used without further purification. 70b) 5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide in a manner analogous to Step 2c. The reaction product was taken on to the next step. 70c) 5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}-N-[4-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine (75.0 mg, 0.210 mmol) and 1-(4-bromo-phenyl)-4-methyl-piperazine (65.0 mg, 0.255 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (22.0 mg, 0.0402 mmol) as the ligand in a manner analogous to Step 2d. The title compound was isolated as a yellow foam (0.045 g, 40%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.00 (d, J=7.0 Hz, 2H), 7.52-7.43 (m, 6H), 6.98-6.91 (m, 3H), 6.67 (s, 1H), 3.76 (s, 2H), 3.18-3.03 (m, 12H), 2.62-2.56 (m, 4H), 2.36 (s, 3H). MS=532 (MH)+.
[Compound]
Name
70c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Yield
40%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.